molecular formula C12H14N2O3S B12211598 Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 890092-70-3

Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12211598
CAS No.: 890092-70-3
M. Wt: 266.32 g/mol
InChI Key: ZAMDBNRFCZODNU-UHFFFAOYSA-N
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Description

Overview of Ethyl 2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

This compound (CAS: 1219827-94-7) is a thiazole derivative characterized by a 5-membered aromatic ring containing sulfur and nitrogen atoms. Its molecular formula is $$ \text{C}{12}\text{H}{14}\text{N}{2}\text{O}{3}\text{S} $$, with a molecular weight of 278.32 g/mol. The structure features:

  • A methyl group at the 4-position of the thiazole ring
  • A carboxylate ester at the 5-position
  • A furylmethylamino substituent at the 2-position

This arrangement creates distinct electronic and steric properties, making it a valuable scaffold for chemical modifications.

Historical Context and Discovery

The compound emerged from advancements in thiazole chemistry during the 1990s, when researchers began exploring functionalized thiazoles for drug discovery. Its synthesis builds upon patented methods for 2-aminothiazole production, particularly the reaction of monochloroacetaldehyde (MCA) trimers with thiourea derivatives in anhydrous organic solvents. The specific incorporation of the furylmethyl group reflects early 2000s trends in heterocyclic chemistry aimed at improving compound bioavailability through oxygen-containing substituents.

Relevance in Contemporary Chemical Research

Recent studies highlight three key areas of interest:

  • Medicinal Chemistry : The thiazole core interacts with biological targets through hydrogen bonding and π-π stacking, while the furan moiety enhances membrane permeability.
  • Materials Science : Conjugation between the thiazole’s aromatic system and the furan ring creates unique optoelectronic properties.
  • Synthetic Methodology : The compound serves as a model for developing regioselective thiazole functionalization techniques.

Scope and Objectives of the Review

This analysis focuses on:

  • Structural and physicochemical characterization
  • Synthesis pathways and optimization strategies
  • Applications in chemical research Excluded are pharmacological evaluations, safety assessments, and industrial production details to maintain a strict focus on fundamental chemistry.

Properties

IUPAC Name

ethyl 2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-16-11(15)10-8(2)14-12(18-10)13-7-9-5-4-6-17-9/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMDBNRFCZODNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176425
Record name Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-70-3
Record name Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-furanylmethyl)amino]-4-methyl-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of ethyl 2-chloroacetoacetate, followed by cyclization and elimination of hydrogen chloride to form the thiazole ring. Key parameters include:

  • Solvent system : A mixture of tetrahydrofuran (THF) and water (2:1 v/v) facilitates solubility and reaction efficiency.

  • Base : Sodium hydroxide (4 equiv) or sodium carbonate (0.01–0.1 equiv relative to ethyl 2-chloroacetoacetate) neutralizes HCl generated during cyclization.

  • Temperature : Reflux conditions (60–70°C) for 5–18 hours ensure complete conversion.

Typical yields range from 75% to 94% , with purity confirmed by NMR and mass spectrometry. For instance, a reaction using 6.58 g of ethyl 2-chloroacetoacetate and 5.40 g of NaOH in THF/water yielded 5.20 g (94%) of the analogous 2-amino-4-methylthiazole-5-carboxylic acid after hydrolysis.

Post-Synthetic Modification of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

An alternative approach involves functionalizing preformed ethyl 2-amino-4-methylthiazole-5-carboxylate through alkylation or acylation reactions. While this method introduces additional steps, it allows modular access to diverse derivatives.

Alkylation with 2-Furfuryl Bromide

The amino group at the 2-position of the thiazole can undergo alkylation with 2-furfuryl bromide under basic conditions. This method mirrors the acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate with isonicotinoyl chloride, which achieved a 90% yield using triethylamine in THF.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine (2.3 equiv) to scavenge HBr.

  • Temperature : Ambient temperature for 48 hours.

Despite the success of acylation, alkylation of aromatic amines often faces challenges due to reduced nucleophilicity. Optimization may require elevated temperatures or phase-transfer catalysts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

ParameterCyclocondensationPost-Synthetic Alkylation
Starting Materials N-(2-Furylmethyl)thiourea, Ethyl 2-chloroacetoacetateEthyl 2-amino-4-methylthiazole-5-carboxylate, 2-Furfuryl bromide
Solvent THF/water (2:1)THF
Base NaOH or Na2CO3Triethylamine
Temperature 60–70°C (reflux)20–25°C (ambient)
Reaction Time 5–18 hours48 hours
Yield 75–94%~90% (analogous reaction)
Purification Filtration, recrystallizationWashing, vacuum drying

Critical Considerations in Synthesis

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, while water aids in byproduct removal. Sodium hydroxide accelerates cyclization but may necessitate careful pH control during workup.

Racemization and Side Reactions

In analogous syntheses, calcium carbonate-mediated cyclization led to partial racemization at chiral centers. While Ethyl 2-[(2-furylmethyl)amino]-4-methylthiazole-5-carboxylate lacks stereocenters, side reactions such as over-alkylation or hydrolysis of the ester group require monitoring.

Scalability and Industrial Relevance

The cyclocondensation method is highly scalable, with patents reporting yields exceeding 98% under optimized conditions . In contrast, post-synthetic routes may incur higher costs due to multi-step processing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-((furan-2-ylmethyl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Key Observations :

  • The 2-furylmethyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorobenzyl in BAC or trifluoromethylphenyl in ), which may alter electronic properties and binding affinities.
  • Acetylation (as in ) simplifies synthesis but reduces reactive amino groups available for further derivatization.

Key Observations :

  • The 4-chlorobenzyl group in BAC is critical for antidiabetic activity, likely due to enhanced hydrophobic interactions with target receptors .
  • TEI-6720’s 4-hydroxyphenyl group contributes to xanthine oxidase inhibition, whereas the 2-furylmethyl group in the target compound may favor different enzyme targets .
  • Compound W’s benzoxazol-2-ylthio substituent highlights the role of sulfur-containing groups in IRES inhibition .

Physicochemical and Electronic Properties

  • Solubility : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce solubility compared to electron-donating groups (e.g., furylmethyl).
  • Metabolic Stability : The 2-furylmethyl group may undergo oxidative metabolism, whereas acetylated or Boc-protected derivatives (e.g., ) enhance stability.
  • Crystallography: Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate exhibits a transorientation of the amide N–H relative to the thiazole sulfur, influencing conformational stability .

Research Findings and Implications

  • Synthetic Flexibility : Thiazole derivatives are highly tunable; substituent choice at position 2 directly impacts bioactivity and synthetic feasibility (e.g., high-yield acetylation in vs. multi-step Boc protection in ).
  • Structure-Activity Relationships (SAR) :
    • Aromatic substituents (e.g., 4-chlorobenzyl, 4-hydroxyphenyl) enhance receptor binding in therapeutic applications .
    • Bulky groups (e.g., trifluoromethylphenyl) may improve target specificity but reduce solubility .

Biological Activity

Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring system is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The compound features a thiazole ring substituted with an ethyl ester and a furylmethyl amino group. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.
    • A study indicated that compounds with thiazole rings often exhibit higher potency against pathogenic bacteria due to their ability to inhibit bacterial enzyme activity.
  • Anticancer Properties
    • Research indicates that thiazole derivatives can exhibit cytotoxic effects against multiple cancer cell lines. This compound has been evaluated for its potential as an anticancer agent.
    • The mechanism involves the induction of apoptosis in cancer cells through the disruption of key cellular pathways. Studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines.
  • Anti-inflammatory Effects
    • Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this thiazole derivative may reduce pro-inflammatory cytokine levels.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialShowed effectiveness against E. coli and S. aureus with MIC values in low micromolar range.
Study BAnticancerDemonstrated IC50 values of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity.
Study CAnti-inflammatoryReduced TNF-alpha production in LPS-stimulated macrophages by 30% at a concentration of 10 µM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting survival signals.

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